![molecular formula C13H14O4 B13390794 2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Goniodiol is a bioactive styryllactone compound known for its potent cytotoxic properties. It is derived from the Goniothalamus genus, which belongs to the Annonaceae family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Goniodiol can be synthesized through various methods. One notable approach involves starting from cinnamyl alcohol, followed by Sharpless asymmetric epoxidation and cyclization of an acrylate derivative using ring-closing metathesis . Another method includes the use of yeast-reduction products to synthesize all stereoisomers of goniodiol . The key steps in these synthetic routes often involve stereoselective conversions and the use of specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: While detailed industrial production methods for goniodiol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of ring-closing metathesis and stereoselective synthesis are crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Goniodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the Sharpless asymmetric epoxidation, which is essential for introducing the epoxide group in the synthesis process . Additionally, ring-closing metathesis is employed to form the lactone ring structure .
Common Reagents and Conditions: Common reagents used in the synthesis of goniodiol include cinnamyl alcohol, acrylate derivatives, and specific catalysts for asymmetric epoxidation and metathesis reactions . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane and ethanol .
Major Products Formed: The major products formed from these reactions are the various stereoisomers of goniodiol, including (+)-goniodiol and 6-epi-goniodiol . These stereoisomers exhibit different biological activities and are of significant interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
Goniodiol has been extensively studied for its cytotoxic properties, particularly against cancer cell lines. It has shown potent activity against HL-60 cells, making it a promising candidate for anticancer drug development . Research has also explored its use in the synthesis of other bioactive compounds, highlighting its versatility in organic chemistry .
Mecanismo De Acción
The mechanism of action of goniodiol involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . The molecular targets of goniodiol include various proteins involved in cell survival and proliferation, making it an effective cytotoxic agent .
Comparación Con Compuestos Similares
Goniodiol is part of a broader class of styryllactones, which includes compounds like goniothalesdiol A and goniothalesacetate . These compounds share similar structural features but differ in their biological activities and potency. Goniodiol stands out due to its high cytotoxicity and selective activity against specific cancer cell lines . Other similar compounds include leiocarpin C and liriodenine, which also exhibit cytotoxic properties but with varying degrees of effectiveness .
Conclusion
Goniodiol is a fascinating compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties and versatile applications make it a valuable subject of study for researchers aiming to develop new therapeutic agents and explore novel chemical reactions.
Propiedades
IUPAC Name |
2-(1,2-dihydroxy-2-phenylethyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
![3-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13390743.png)
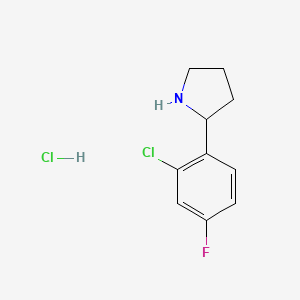
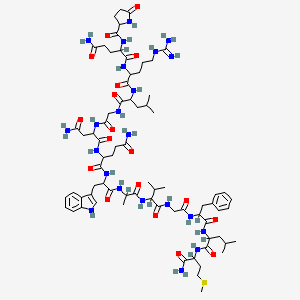
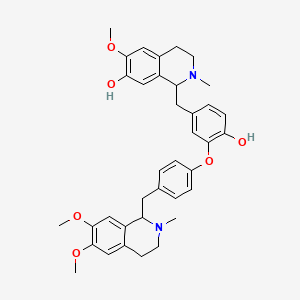
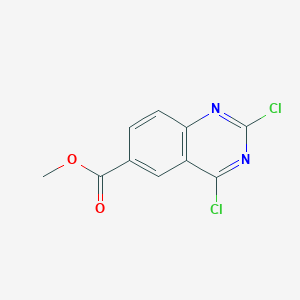

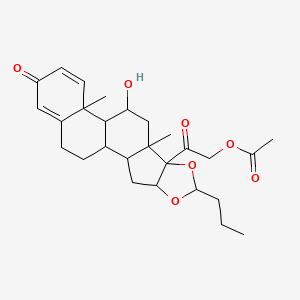
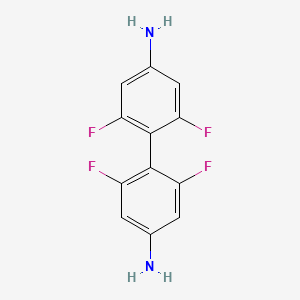
![N-(4-(naphthalen-1-yl)phenyl)dibenzo[b,d]furan-3-amine](/img/structure/B13390769.png)
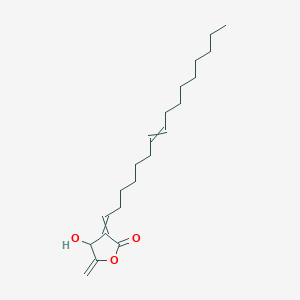

![[5-Hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B13390789.png)
